molecular formula C16H18N2O2 B1384971 N-(3-Aminophenyl)-4-isopropoxybenzamide CAS No. 1020722-61-5

N-(3-Aminophenyl)-4-isopropoxybenzamide

Cat. No. B1384971
CAS RN: 1020722-61-5
M. Wt: 270.33 g/mol
InChI Key: HTTALMZUQGTHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-4-isopropoxybenzamide (IPB) is a chemical compound that has been widely studied due to its potential applications in scientific research and lab experiments. It is an aromatic amide with a molecular formula of C13H15N3O2 and a molecular weight of 247.27 g/mol. IPB is composed of an amide group, an aromatic ring, and an isopropoxy group. IPB is a colorless to off-white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Mass Spectrometry Analysis

N-(3-Aminophenyl)-4-isopropoxybenzamide: has been studied for its behavior in mass spectrometry, particularly in the context of fragmentation patterns. Researchers have observed interesting nitrogen-oxygen (N–O) exchange rearrangements in the gas phase, which can be generalized to other protonated amide compounds with electron-donating groups . This has implications for the identification of positional aromatic isomers and could enhance the analytical capabilities of mass spectrometry in environmental analysis, food and drug analysis, and more.

Spectroscopic Characterization

The compound’s molecular structure has been characterized using Density Functional Theory (DFT), which supports the experimental analysis of vibrational modes . This type of spectroscopic characterization is crucial for understanding the electronic properties of materials and can be applied in the development of new pharmaceuticals, polymers, and advanced materials.

properties

IUPAC Name

N-(3-aminophenyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTALMZUQGTHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-4-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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